molecular formula C21H12O5 B14219034 10-Benzoyl-3,6-etheno-1,8-benzodioxecine-2,7-dione CAS No. 537712-38-2

10-Benzoyl-3,6-etheno-1,8-benzodioxecine-2,7-dione

Cat. No.: B14219034
CAS No.: 537712-38-2
M. Wt: 344.3 g/mol
InChI Key: XBVBZOMKVGWXGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Benzoyl-3,6-etheno-1,8-benzodioxecine-2,7-dione is a chemical compound known for its unique structure and properties It belongs to the class of benzodioxecines, which are characterized by their dioxecine ring system fused with benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Benzoyl-3,6-etheno-1,8-benzodioxecine-2,7-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzoyl chloride with a suitable dioxecine precursor in the presence of a base can yield the desired compound. The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. The choice of reagents and reaction conditions is crucial to minimize by-products and enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

10-Benzoyl-3,6-etheno-1,8-benzodioxecine-2,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

10-Benzoyl-3,6-etheno-1,8-benzodioxecine-2,7-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 10-Benzoyl-3,6-etheno-1,8-benzodioxecine-2,7-dione involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 9-Benzoyl-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8-octahydroxanthene-1,8-dione
  • 2-Benzoyl-1,4-benzoquinones

Uniqueness

10-Benzoyl-3,6-etheno-1,8-benzodioxecine-2,7-dione stands out due to its unique dioxecine ring system and the presence of both benzoyl and etheno groups This structural uniqueness imparts specific reactivity and properties that differentiate it from other similar compounds

Properties

CAS No.

537712-38-2

Molecular Formula

C21H12O5

Molecular Weight

344.3 g/mol

IUPAC Name

6-benzoyl-3,10-dioxatricyclo[10.2.2.04,9]hexadeca-1(15),4(9),5,7,12(16),13-hexaene-2,11-dione

InChI

InChI=1S/C21H12O5/c22-19(13-4-2-1-3-5-13)16-10-11-17-18(12-16)26-21(24)15-8-6-14(7-9-15)20(23)25-17/h1-12H

InChI Key

XBVBZOMKVGWXGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OC(=O)C4=CC=C(C=C4)C(=O)O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.